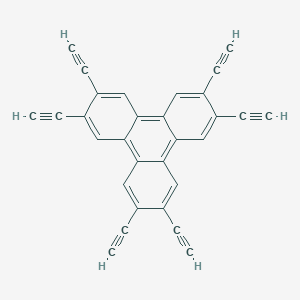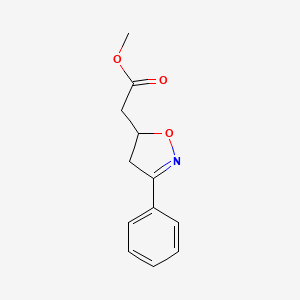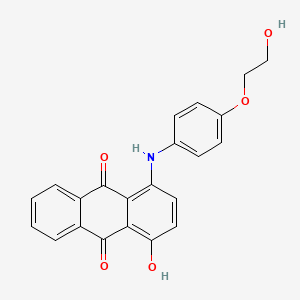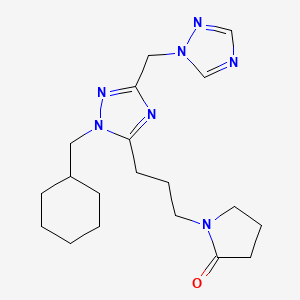
5,6-Bis(benzyloxy)-4,7-dimethyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Bis(benzyloxy)-4,7-dimethyl-1H-indole: is a synthetic organic compound with the molecular formula C24H23NO2 It is a derivative of indole, a heterocyclic aromatic organic compound The compound is characterized by the presence of two benzyloxy groups at the 5 and 6 positions and two methyl groups at the 4 and 7 positions on the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Bis(benzyloxy)-4,7-dimethyl-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,7-dimethylindole and benzyl bromide.
Reaction Conditions: The reaction involves the alkylation of 4,7-dimethylindole with benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Bis(benzyloxy)-4,7-dimethyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: 5,6-Bis(benzyloxy)-4,7-dimethyl-1H-indole serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology:
Biological Probes: The compound can be used as a biological probe to study enzyme interactions and receptor binding due to its indole core structure.
Medicine:
Pharmaceutical Research:
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5,6-Bis(benzyloxy)-4,7-dimethyl-1H-indole is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its indole core structure. The benzyloxy groups may enhance its binding affinity and specificity for these targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
5,6-Dibenzyloxyindole: Similar structure but lacks the methyl groups at the 4 and 7 positions.
4,7-Dimethylindole: Similar structure but lacks the benzyloxy groups at the 5 and 6 positions.
Uniqueness:
5,6-Bis(benzyloxy)-4,7-dimethyl-1H-indole: is unique due to the presence of both benzyloxy and methyl groups, which may confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
97073-53-5 |
|---|---|
Fórmula molecular |
C24H23NO2 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
4,7-dimethyl-5,6-bis(phenylmethoxy)-1H-indole |
InChI |
InChI=1S/C24H23NO2/c1-17-21-13-14-25-22(21)18(2)24(27-16-20-11-7-4-8-12-20)23(17)26-15-19-9-5-3-6-10-19/h3-14,25H,15-16H2,1-2H3 |
Clave InChI |
WAVCHVOKLORIOO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CNC2=C(C(=C1OCC3=CC=CC=C3)OCC4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13128874.png)
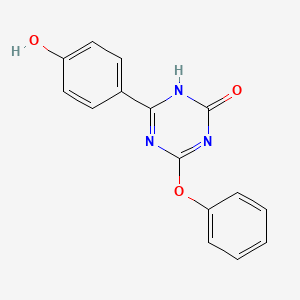
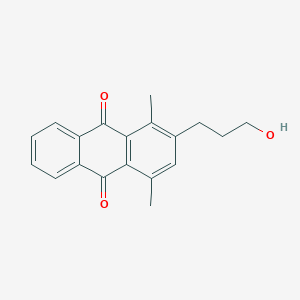

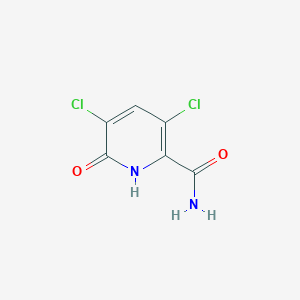

![2-(Dibenzo[b,d]thiophen-4-yl)pyridine](/img/structure/B13128914.png)
![4-O-benzyl 10-O-tert-butyl (1S,8R)-7-hydroxy-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13128921.png)

